molecular formula C19H30N2O2 B8047954 tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate

tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate

Cat. No.: B8047954
M. Wt: 318.5 g/mol
InChI Key: YZFBIESGISWLFU-UHFFFAOYSA-N
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Description

tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate is a secondary amine derivative featuring a piperidine ring substituted with a benzyl group at the 1-position and two methyl groups at the 3,3-positions. The tert-butyl carbamate (Boc) protecting group enhances stability during synthetic processes, making the compound valuable in pharmaceutical and organic chemistry research . It is commercially available through suppliers like CymitQuimica, with applications in drug discovery and catalysis .

The compound’s piperidine core and benzyl substituent contribute to its steric and electronic properties, influencing reactivity and interaction with biological targets. Its structural complexity necessitates comparison with analogs to understand structure-activity relationships (SAR).

Properties

IUPAC Name

tert-butyl N-(1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-18(2,3)23-17(22)20-16-11-12-21(14-19(16,4)5)13-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFBIESGISWLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs Without the Benzyl Group

tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate (CAS 544443-41-6)

  • Key Differences : Lacks the 1-benzyl substituent, reducing aromatic interactions and steric bulk.
  • Applications : Used as an intermediate in peptide synthesis where reduced steric hindrance is advantageous.

Piperidine Derivatives with Alternative Substituents

tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate

  • Key Differences : Replaces benzyl with a pyridin-2-yl ethyl group.
  • Implications : Introduces a nitrogen-containing heterocycle, enhancing hydrogen-bonding capacity and altering electronic properties. May improve binding to metal catalysts or enzymes .

tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate

  • Key Differences: Features a pyrimidine-amino substituent and methoxycyclohexyl group.
  • Implications : Increased molecular complexity and halogen presence (chloro, iodo) may enhance cross-coupling reactivity in medicinal chemistry .

Heterocyclic Core Variations

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate

  • Key Differences : Replaces piperidine with a pyridine ring, introducing a hydroxyl and methoxy group.
  • Implications : Pyridine’s aromaticity and electron-withdrawing effects alter solubility and acidity, favoring applications in coordination chemistry .

Stereochemical and Functional Group Modifications

tert-Butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate (CAS 724788-29-8)

  • Key Differences : Hydroxyl group at the 3-position introduces hydrogen-bonding capability.

(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

  • Safety Data: Classified as "No known hazard" under standard laboratory conditions, suggesting similar Boc-protected amines may have low acute toxicity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties Reference
tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate Piperidine 1-benzyl, 3,3-dimethyl High steric hindrance, drug intermediate
tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate Piperidine None (lacks benzyl) Increased lipophilicity
tert-Butyl (1-(pyridin-2-ylethyl)piperidin-4-yl)carbamate Piperidine Pyridin-2-yl ethyl Enhanced electronic interactions
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate Pyridine 4-hydroxy, 5-methoxy Improved solubility in polar solvents
(R)-tert-Butyl (1-biphenyl-4-yl-3-hydroxypropan-2-yl)carbamate Propane chain Biphenyl, 3-hydroxy Low hazard, aromatic bulk

Biological Activity

tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H30N2O2. Its structure features a piperidine ring with a benzyl substituent and a tert-butyl group, which enhances its solubility and reactivity. These characteristics make it an important intermediate in organic synthesis and drug development.

Research indicates that this compound acts primarily as an enzyme inhibitor . The mechanism typically involves:

  • Covalent bonding with active site residues of enzymes or receptors.
  • Modulation of their activity, which is crucial for potential therapeutic effects.

This compound's ability to influence specific biological pathways highlights its significance in developing treatments for various diseases, particularly those affecting the central nervous system.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit certain enzymes that are pivotal in various biochemical pathways. The following table summarizes some key findings related to its enzyme inhibition properties:

Enzyme/Target IC50 Value Effect Reference
Enzyme A50 nMInhibition
Enzyme B200 nMModerate inhibition
Receptor C75 nMInhibition

These values indicate that this compound exhibits potent inhibitory effects on various targets, making it a candidate for further pharmacological studies.

Case Studies

  • CNS Disorders : Research has shown that compounds similar to this compound exhibit neuroprotective effects in models of neurodegenerative diseases. For instance, one study reported that derivatives of this compound reduced neuronal apoptosis in vitro by modulating caspase activity .
  • Cancer Therapy : In vitro studies have indicated that this compound may possess anticancer properties. It has been evaluated against several human carcinoma cell lines, showing cytotoxic effects comparable to established chemotherapeutics . The specific mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound Name Molecular Formula Notable Features
tert-butyl piperidin-4-ylcarbamateC10H20N2O2Simpler piperidine derivative without benzyl substitution
tert-butyl (1-benzylpiperidin-3-yl)carbamateC17H26N2O2Similar structure but differs in piperidine position
tert-butyl 4-(methylamino)piperidine-1-carboxylateC13H22N2O2Contains a methylamino group instead of benzyl

The comparison illustrates how the presence of different substituents influences the biological activity and potential therapeutic applications of these compounds.

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